(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 496021-26-2
VCID: VC7245622
InChI: InChI=1S/C16H12N4O3/c1-11-4-2-7-15(18-11)19-16(21)13(10-17)8-12-5-3-6-14(9-12)20(22)23/h2-9H,1H3,(H,18,19,21)/b13-8+
SMILES: CC1=NC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N
Molecular Formula: C16H12N4O3
Molecular Weight: 308.297

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide

CAS No.: 496021-26-2

Cat. No.: VC7245622

Molecular Formula: C16H12N4O3

Molecular Weight: 308.297

* For research use only. Not for human or veterinary use.

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide - 496021-26-2

Specification

CAS No. 496021-26-2
Molecular Formula C16H12N4O3
Molecular Weight 308.297
IUPAC Name (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C16H12N4O3/c1-11-4-2-7-15(18-11)19-16(21)13(10-17)8-12-5-3-6-14(9-12)20(22)23/h2-9H,1H3,(H,18,19,21)/b13-8+
Standard InChI Key XZCFCVDFHCBAIB-MDWZMJQESA-N
SMILES CC1=NC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups and Electronic Configuration

The compound’s structure integrates three critical functional groups:

  • Cyano group (-CN): Positioned at the α-carbon of the acrylamide backbone, this strong electron-withdrawing group polarizes the α,β-unsaturated system, enhancing electrophilicity at the β-position .

  • 6-Methylpyridin-2-yl substituent: The pyridine ring contributes aromaticity and basicity, while the methyl group at the 6-position introduces steric hindrance, potentially influencing binding interactions in biological systems .

  • 3-Nitrophenyl moiety: The nitro group at the meta position further withdraws electrons, stabilizing the acrylamide’s conjugated system and modulating solubility via polar interactions .

The (E)-stereochemistry of the α,β-unsaturated system is critical for maintaining planarity, which facilitates conjugation across the molecule. This configuration is typically confirmed via nuclear Overhauser effect (NOE) experiments in related compounds, as demonstrated in studies of structurally analogous enaminonitriles .

Table 1: Comparative Structural Features of Analogous Acrylamides

Compound NameKey SubstituentsUnique Properties
(E)-2-Cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-(dimethylamino)acrylamide 4,6-Dimethylpyrimidine, dimethylaminoEnhanced planarity; used in heterocycle synthesis
N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide 2-Chloro-5-nitrophenylHalogenation improves electrophilicity
Target Compound6-Methylpyridin-2-yl, 3-nitrophenylBalanced steric and electronic effects

Synthetic Routes and Reaction Optimization

General Synthesis Strategy

The synthesis of (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide likely follows a multi-step protocol analogous to methods detailed for pyrazolo[1,5-a]pyrimidine precursors :

  • Formation of cyanoacetamide intermediate: Reaction of cyanoacetic acid with 6-methylpyridin-2-amine in acetic anhydride yields 2-cyano-N-(6-methylpyridin-2-yl)acetamide.

  • Enamine formation: Treatment with dimethylformamide dimethylacetal (DMF-DMA) generates the (E)-enaminonitrile via condensation, with stereochemistry confirmed by NOE experiments .

  • Functionalization: Introduction of the 3-nitrophenyl group via Michael addition or nucleophilic aromatic substitution, depending on reaction conditions.

Critical Reaction Parameters

  • Temperature control: Enamine formation requires heating at 85°C in acetic anhydride to ensure complete conversion .

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethanol facilitates crystallization .

  • Stereochemical control: The (E)-isomer predominates due to thermodynamic stability, as observed in related systems .

Spectroscopic and Analytical Profiling

Infrared (IR) Spectroscopy

Key IR absorptions inferred from analogous compounds :

  • ~2,200 cm⁻¹: Stretching vibration of the cyano group.

  • ~1,680 cm⁻¹: Carbonyl (C=O) stretch of the acrylamide.

  • ~1,520 cm⁻¹: Nitro group (NO₂) asymmetric stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

  • δ 8.5–8.7 ppm: Aromatic protons of the 3-nitrophenyl group.

  • δ 7.8–8.2 ppm: Pyridine ring protons (deshielded by the methyl group).

  • δ 6.7–7.2 ppm: Olefinic proton (CH=), confirming (E)-configuration .

¹³C NMR (predicted):

  • δ 115–120 ppm: Cyano carbon.

  • δ 165–170 ppm: Carbonyl carbon.

  • δ 145–150 ppm: Nitro-substituted aromatic carbons .

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The 3-nitrophenyl group directs electrophiles to the para position, enabling functionalization (e.g., halogenation, sulfonation) for diversifying applications .

Comparative Analysis with Structural Analogs

Steric vs. Electronic Effects

  • 6-Methylpyridin-2-yl vs. 4,6-dimethylpyrimidin-2-yl: The pyridine ring in the target compound reduces steric bulk compared to pyrimidine derivatives, potentially enhancing solubility .

  • 3-Nitrophenyl vs. 2-chloro-5-nitrophenyl: The absence of ortho-substituents minimizes steric clashes in binding interactions .

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